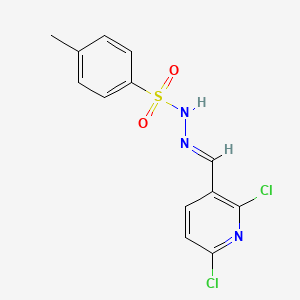

N'-((2,6-Dichloropyridin-3-yl)methylene)-4-methylbenzenesulfonohydrazide

Description

N'-((2,6-Dichloropyridin-3-yl)methylene)-4-methylbenzenesulfonohydrazide is a chemical compound with the molecular formula C13H11Cl2N3O2S. It is characterized by its unique structure, which includes a pyridine ring substituted with chlorine atoms and a benzenesulfonohydrazide group. This compound is of interest in various scientific research applications due to its potential biological and chemical properties.

Properties

IUPAC Name |

N-[(E)-(2,6-dichloropyridin-3-yl)methylideneamino]-4-methylbenzenesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11Cl2N3O2S/c1-9-2-5-11(6-3-9)21(19,20)18-16-8-10-4-7-12(14)17-13(10)15/h2-8,18H,1H3/b16-8+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GYBDDWOJOWYJHQ-LZYBPNLTSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)NN=CC2=C(N=C(C=C2)Cl)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC=C(C=C1)S(=O)(=O)N/N=C/C2=C(N=C(C=C2)Cl)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11Cl2N3O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

344.2 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N'-((2,6-Dichloropyridin-3-yl)methylene)-4-methylbenzenesulfonohydrazide typically involves the reaction of 2,6-dichloropyridine-3-carbaldehyde with 4-methylbenzenesulfonohydrazide under acidic conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, with a catalyst like hydrochloric acid to facilitate the formation of the hydrazone derivative.

Industrial Production Methods: On an industrial scale, the compound is produced through a similar synthetic route but with optimized reaction conditions to ensure higher yields and purity. Large-scale reactors and continuous flow processes are employed to enhance efficiency and reduce production costs. Quality control measures, such as chromatographic techniques and spectroscopy, are used to ensure the purity and consistency of the final product.

Chemical Reactions Analysis

Types of Reactions: N'-((2,6-Dichloropyridin-3-yl)methylene)-4-methylbenzenesulfonohydrazide can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide can be used to oxidize the compound.

Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride can be employed for reduction reactions.

Substitution: Nucleophilic substitution reactions can be performed using reagents like alkyl halides or amines.

Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs, depending on the specific reagents and conditions used.

Scientific Research Applications

Chemistry

In the field of chemistry, this compound serves as a valuable building block for synthesizing more complex molecules. Its unique reactivity allows for various chemical transformations, making it an essential intermediate in organic synthesis.

Biology

Biologically, N'-((2,6-Dichloropyridin-3-yl)methylene)-4-methylbenzenesulfonohydrazide is studied for its potential antimicrobial and anticancer properties. Research indicates that it may act as a probe for investigating enzyme mechanisms or serve as a precursor for biologically active molecules. Its interaction with specific molecular targets suggests that it could modulate various biological processes.

Medicine

In medicinal chemistry, the compound has shown promise for therapeutic applications. It is being explored as a lead compound in drug development, particularly for conditions where current treatments are inadequate. Its ability to influence biological pathways makes it a candidate for further optimization in drug design.

Industry

Industrially, this compound is utilized in the production of agrochemicals and dyes due to its versatile chemical properties. Its reactivity allows it to be incorporated into various formulations, enhancing product efficacy and performance.

Antimicrobial Activity

A study investigated the antimicrobial efficacy of this compound against various bacterial strains. Results indicated significant inhibitory effects on growth, suggesting its potential as an antimicrobial agent.

Anticancer Properties

Another research focused on the anticancer properties of this compound demonstrated its ability to induce apoptosis in cancer cells through specific signaling pathways. These findings highlight its potential role in cancer therapy development.

Mechanism of Action

The mechanism by which N'-((2,6-Dichloropyridin-3-yl)methylene)-4-methylbenzenesulfonohydrazide exerts its effects involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, leading to the modulation of biological processes. The exact mechanism depends on the specific application and the biological system being studied.

Comparison with Similar Compounds

N'-((2,4-Dichloropyridin-3-yl)methylene)-4-methylbenzenesulfonohydrazide

N'-((2,6-Dichloropyridin-3-yl)methyl)diethylamine

Uniqueness: N'-((2,6-Dichloropyridin-3-yl)methylene)-4-methylbenzenesulfonohydrazide is unique due to its specific substitution pattern on the pyridine ring and the presence of the benzenesulfonohydrazide group

Biological Activity

N'-((2,6-Dichloropyridin-3-yl)methylene)-4-methylbenzenesulfonohydrazide is a compound of interest due to its potential biological activities, particularly in the realms of antimicrobial and anticancer properties. This article reviews available literature on its synthesis, biological activity, and potential applications.

Synthesis

The synthesis of this compound typically involves the condensation reaction between 2,6-dichloropyridine derivatives and sulfonohydrazides. The reaction can be optimized using various solvents and catalysts to enhance yield and purity.

Antimicrobial Activity

Several studies have reported on the antimicrobial properties of similar hydrazone derivatives. For instance, derivatives of 2-amino-4-methylthiazole exhibited significant antimicrobial activity against various bacterial strains, including E. coli and S. aureus, with Minimum Inhibitory Concentrations (MIC) as low as 4 μg/mL . The incorporation of a dichloropyridine moiety may enhance these properties due to increased electron-withdrawing effects, which can improve interaction with microbial targets.

Anticancer Activity

Research indicates that compounds containing pyridine and hydrazone functionalities often show promising anticancer activities. For example, a related compound demonstrated an IC50 value of 0.06 µM against certain cancer cell lines, suggesting that structural modifications can significantly influence biological efficacy . The mechanism of action is believed to involve the inhibition of key enzymes involved in tumor growth and proliferation.

Case Studies

- Antioxidant Properties : A study on aminothiazole derivatives found that certain compounds exhibited strong antioxidant activity, which is critical for preventing cellular damage in cancer therapy . While specific data on the hydrazide derivative is limited, the structural similarities suggest potential for similar activity.

- Mechanistic Insights : Research into related compounds has shown that the presence of halogen substituents can enhance biological activity by modifying electronic properties and sterics around the active site . This effect is likely applicable to this compound.

Data Summary

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.